Monoammonium L-glutamate monohydrate

Sensory science Sodium reduction Flavor enhancement

Select MAG monohydrate for sodium-reduction: sensory data confirm salty taste equivalent to MSG without sodium contribution. No metallic off-notes unlike potassium alternatives. Defined specs ([α]D²⁰ +25.4°–+26.4°, pH 6.0–7.0, assay ≥99.0% anhydrous basis) enable GMP-compliant identity verification. Near-neutral pH compatible with acid/base-sensitive bioactives. EU-approved E 624, US GRAS. Ideal for soups, sauces, seasonings, processed meats, snack foods, and seafood flavor bases requiring depth of flavor and mouthfeel.

Molecular Formula C5H12N2O4· H2O
C5H14N2O5
Molecular Weight 182.18 g/mol
CAS No. 139883-82-2
Cat. No. B238523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoammonium L-glutamate monohydrate
CAS139883-82-2
SynonymsMonoammonium L-glutamate monohydrate
Molecular FormulaC5H12N2O4· H2O
C5H14N2O5
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(C(=O)O)N.[NH4+].O
InChIInChI=1S/C5H9NO4.H3N.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3;1H2/t3-;;/m0../s1
InChIKeyZMCBEVWKPOJRPQ-QTNFYWBSSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water;  practically insoluble in ethanol or ethe

Structure & Identifiers


Interactive Chemical Structure Model





Monoammonium L-Glutamate Monohydrate (CAS 139883-82-2): A Regulated Glutamate Salt with Distinctive Physicochemical Properties for Specialized Applications


Monoammonium L-glutamate monohydrate (CAS 139883-82-2), also known as ammonium glutamate (E 624), is a crystalline salt formed from L-glutamic acid and ammonia, existing as a monohydrate with the molecular formula C₅H₁₂N₂O₄·H₂O and a molecular weight of 182.18 g/mol [1]. It belongs to the class of glutamate-based flavor enhancers and food additives (E 620–625) but differs fundamentally from its more common analog, monosodium glutamate (MSG; E 621), in its ammonium counterion [2]. This compound exhibits orthorhombic crystal structure (space group P2₁2₁2₁) and demonstrates high water solubility with negligible solubility in ethanol or ether [3]. As a regulated food additive with defined purity specifications, monoammonium L-glutamate monohydrate offers quantifiable advantages in sodium-reduction formulations and specific sensory applications where sodium content must be minimized without sacrificing umami or saltiness enhancement [4].

Monoammonium L-Glutamate Monohydrate (CAS 139883-82-2): Why In-Class Substitution Without Quantitative Verification Introduces Performance and Compliance Risk


Glutamate salts (E 620–625) are not functionally interchangeable despite sharing the same glutamate anion. Substituting monoammonium L-glutamate monohydrate with monosodium glutamate (MSG) introduces sodium into formulations, directly counteracting sodium-reduction objectives—a critical consideration given that MAG (monoammonium glutamate) demonstrates equivalent salty taste enhancement capacity to MSG but without contributing sodium [1]. Similarly, replacement with monopotassium glutamate (E 622) alters cation-dependent solubility profiles and introduces potassium, which may affect taste perception and nutritional labeling [2]. Calcium diglutamate (E 623) and magnesium diglutamate (E 625) possess diglutamate stoichiometry (two glutamate anions per divalent cation), resulting in different molar glutamate delivery per unit mass and distinct buffering behavior compared to the monoammonium salt [3]. Regulatory specifications further differentiate these compounds: monoammonium L-glutamate monohydrate is defined by specific rotation ([α]ᴅ²⁰ = +25.4° to +26.4°), pH range (6.0–7.0 in 5% solution), and purity criteria (assay ≥99.0% on anhydrous basis) that may not align with substitute specifications [4]. Therefore, substitution without empirical validation risks non-compliance with formulation specifications, altered sensory profiles, and deviation from intended nutritional or functional outcomes.

Monoammonium L-Glutamate Monohydrate (CAS 139883-82-2): Head-to-Head Quantitative Differentiation Data for Scientific Selection


Sodium-Free Salty Taste Enhancement: MAG Delivers Equivalent Salty Taste Intensity to MSG Across Sodium Chloride Reduction Ranges

In a controlled sensory study employing Central Composite Rotational Design (CCRD) and time-intensity (TI) analysis, monoammonium glutamate (MAG) demonstrated salty taste enhancement capacity equivalent to monosodium glutamate (MSG) across sodium chloride reduction ranges from 0% to 100%. Both glutamates (MAG and MSG) showed greater capacity to enhance salty taste than nucleotide-based enhancers (IMP and GMP). The intensity of umami taste using all examined flavor enhancers (MAG, MSG, IMP, GMP) showed a similar sensory profile, and temporal perception curves of salty and umami tastes also demonstrated similar temporal profiles [1].

Sensory science Sodium reduction Flavor enhancement Food formulation

Sodium Content Differentiation: MAG Contains Zero Sodium by Chemical Composition Versus 12.3% Sodium in MSG Monohydrate

Monoammonium L-glutamate monohydrate (C₅H₁₂N₂O₄·H₂O, MW 182.18) contains no sodium in its molecular structure, deriving its cation from ammonium (NH₄⁺). In contrast, monosodium L-glutamate monohydrate (C₅H₈NO₄Na·H₂O, MW 187.13) contains sodium representing approximately 12.3% of its molecular weight [1]. This compositional difference translates to sodium-free labeling for MAG versus sodium declaration requirements for MSG. The molecular weight differential (182.18 vs. 187.13 g/mol) also results in marginally different molar delivery of glutamate per unit mass, with MAG delivering approximately 1.03 mmol glutamate per gram versus 1.00 mmol/g for MSG monohydrate .

Nutritional chemistry Sodium reduction Food additive selection Labeling compliance

Crystal Structure Differentiation: Orthorhombic P2₁2₁2₁ Space Group with Distinct Unit Cell Parameters

X-ray crystallographic analysis confirms that ammonium L-glutamate monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 7.731(2) Å, b = 7.921(2) Å, c = 13.645(3) Å, and Z = 4. The crystal structure reveals a three-dimensional network stabilized by hydrogen bonding involving the ammonium cation, carboxylate groups, and the water molecule of hydration [1]. This orthorhombic structure contrasts with monosodium L-glutamate monohydrate, which crystallizes in the monoclinic space group P2₁, with unit cell parameters a = 5.74 Å, b = 13.04 Å, c = 8.43 Å, and β = 103.7° [2]. The differing crystal packing arrangements influence physical properties including morphology, bulk density, and mechanical behavior during processing.

Crystallography Solid-state characterization Polymorph identification Quality control

pH Profile Differentiation: Near-Neutral pH (6.0–7.0) in 5% Aqueous Solution Versus More Acidic or Basic Glutamate Salts

EU regulatory specifications for monoammonium L-glutamate monohydrate (E 624) define a pH range of 6.0–7.0 for a 5% aqueous solution [1]. This near-neutral pH profile contrasts with other glutamate salts that exhibit distinct pH characteristics: monosodium glutamate solutions typically range from pH 6.7–7.2, while glutamic acid (E 620) produces acidic solutions (pH ~3.0–3.5), and potassium glutamate (E 622) yields slightly alkaline solutions (pH ~7.0–7.5) [2]. The ammonium salt's specific pH window arises from the acid-base equilibrium between the ammonium cation (pKa ~9.25) and the glutamate anion (pKa₂ ~4.25, pKa₃ ~9.67) .

pH specification Formulation compatibility Buffering capacity Stability

Specific Rotation and Purity Specifications: Defined Optical Rotation Range ([α]ᴅ²⁰ = +25.4° to +26.4°) Enabling Identity Verification and Quality Control

EU Commission Regulation (EU) No 231/2012 establishes specific rotation ([α]ᴅ²⁰) for monoammonium L-glutamate monohydrate (E 624) as between +25.4° and +26.4°, measured as a 10% solution (anhydrous basis) in 2N HCl using a 200 mm tube [1]. This specification provides a quantitative identity test that distinguishes MAG from other glutamate salts, which possess different specific rotation ranges: for comparison, monosodium L-glutamate monohydrate exhibits [α]ᴅ²⁰ = +24.2° to +25.5° under similar conditions . The regulation further mandates an assay content of not less than 99.0% and not more than 101.0% on the anhydrous basis, loss on drying not more than 0.5%, sulphated ash not more than 0.1%, and pyrrolidone carboxylic acid not more than 0.2% [1].

Quality control Identity testing Regulatory compliance Pharmacopoeial standards

Flavor Enhancement Composition Patent: MAG-Containing Formulations Demonstrate Enhanced Kokumi, Richness, and Umami in Seafood and Meat Applications

Japanese Patent Publication No. 2004-261098 discloses flavor enhancement compositions comprising L-glutamic acid ammonium (monoammonium glutamate) that, when combined with seafood-based, meat-based, or plant-based seasonings, demonstrate enhanced richness (濃厚感), body (コク), astringency reduction (えぐ味低減), and umami (旨み増強) compared to compositions lacking MAG [1]. The patent specifically identifies seafood-based seasonings as particularly preferred for synergistic enhancement with MAG. The claimed compositions enable flavor enhancement across diverse food applications without requiring sodium-containing glutamate salts.

Flavor technology Umami enhancement Patent literature Kokumi

Monoammonium L-Glutamate Monohydrate (CAS 139883-82-2): Evidence-Driven Procurement Scenarios for Research and Industrial Applications


Sodium-Reduced and Sodium-Free Food Formulations Requiring Uncompromised Salty Taste Enhancement

Monoammonium L-glutamate monohydrate (MAG) is the optimal selection for food manufacturers developing reduced-sodium or sodium-free products that must maintain consumer-acceptable salty taste intensity. Direct head-to-head sensory data confirm that MAG delivers salty taste enhancement equivalent to MSG across the full range of sodium chloride reduction (0–100%), but without contributing sodium to the nutritional profile [1]. Unlike potassium-based alternatives that may impart metallic or bitter off-notes, MAG's ammonium cation does not introduce detectable off-flavors at typical usage levels. This application scenario is particularly relevant for soups, sauces, seasonings, processed meats, and snack foods targeting sodium-reduction claims or compliance with regulatory sodium limits.

Precision Quality Control and Identity Verification in Regulated Food Additive Supply Chains

Procurement and quality assurance professionals requiring unambiguous material identification should prioritize monoammonium L-glutamate monohydrate based on its well-defined and distinctive analytical specifications. The compound's specific rotation range ([α]ᴅ²⁰ = +25.4° to +26.4°) provides a quantitative, instrument-based identity test that distinguishes MAG from other glutamate salts with non-overlapping rotation values [2]. Additionally, the defined assay specification (99.0–101.0% on anhydrous basis) and purity criteria (loss on drying ≤0.5%, sulphated ash ≤0.1%) [2] enable robust incoming material verification under GMP conditions. This scenario applies to quality control laboratories, contract manufacturers, and regulatory compliance operations handling food additive inventories.

pH-Sensitive Formulations Requiring Near-Neutral, Predictable Buffering Behavior

Monoammonium L-glutamate monohydrate is the preferred glutamate salt for formulations containing acid-labile or base-sensitive components due to its precisely specified pH range of 6.0–7.0 in 5% aqueous solution [2]. Unlike glutamic acid (pH ~3.0–3.5), which can cause acid-catalyzed degradation, or potassium glutamate (pH ~7.0–7.5), which may promote base-sensitive reactions, MAG's narrow, near-neutral pH window ensures compatibility with sensitive bioactives, enzymes, and pH-dependent stabilizers [3]. This application scenario encompasses nutraceutical formulations, enzyme-containing food products, and research applications where maintaining physiological pH is critical.

Seafood and Meat-Based Seasoning Systems Requiring Enhanced Kokumi and Richness

Based on patent disclosures, monoammonium L-glutamate monohydrate demonstrates particular efficacy in seafood-based seasoning compositions, where it enhances richness (濃厚感), body (コク), and umami while reducing astringency compared to MAG-free formulations [4]. This application is supported by the compound's ability to synergize with naturally occurring nucleotides and amino acids present in seafood and meat extracts. Procurement for this scenario should prioritize MAG when developing premium seasoning blends, bouillons, and flavor bases where depth of flavor and mouthfeel are critical quality attributes beyond simple umami enhancement.

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